molecular formula C21H27ClN4O B2544708 1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea CAS No. 898414-46-5

1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea

Cat. No. B2544708
CAS RN: 898414-46-5
M. Wt: 386.92
InChI Key: ZBTFNMAUBVSRGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea is a synthetic compound that belongs to the class of urea derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of urea derivatives, similar in structure to the mentioned compound, is in the field of corrosion inhibition. For instance, the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives has been evaluated against mild steel corrosion in hydrochloric acid solutions. These studies have demonstrated that such compounds are effective in forming a protective layer on metal surfaces, thereby inhibiting corrosion. This suggests that derivatives similar to "1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea" could have potential applications in protecting metals from corrosive environments (Mistry et al., 2011).

Non-Peptidic Agonist Discovery

Another application is in the discovery of non-peptidic agonists for receptors. A study identified a compound with a similar structure acting as a nonpeptidic agonist of the urotensin-II receptor, highlighting its potential as a pharmacological research tool and a drug lead. This indicates that "1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea" and related compounds could be valuable in the development of new therapeutic agents by targeting specific receptors (Croston et al., 2002).

Optoelectronic Device Fabrication

The electronic, optical, and nonlinear optical properties of certain chalcone derivatives have been studied, revealing their potential in optoelectronic device fabrication. These materials exhibit significant electrooptic properties, which are crucial for the development of devices such as lasers, modulators, and sensors. Given the structural complexity and functional groups present in "1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea," similar compounds could be explored for their optoelectronic applications, offering a path toward the design of advanced materials with tailored properties (Shkir et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c1-16-3-5-17(6-4-16)20(26-13-11-25(2)12-14-26)15-23-21(27)24-19-9-7-18(22)8-10-19/h3-10,20H,11-15H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTFNMAUBVSRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)-2-(p-tolyl)ethyl)urea

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